molecular formula C21H30O2 B1246056 3alpha-Hydroxytibolone CAS No. 100239-44-9

3alpha-Hydroxytibolone

Cat. No. B1246056
CAS RN: 100239-44-9
M. Wt: 314.5 g/mol
InChI Key: YLEUWNOTNJZCBN-CZTKNSHGSA-N
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Description

3alpha-Hydroxytibolone (developmental code name ORG-4094) is a synthetic steroidal estrogen . It was never marketed . Along with 3beta-hydroxytibolone and delta 4-tibolone, it is a major active metabolite of tibolone . 3alpha-Hydroxytibolone and 3beta-hydroxytibolone are thought to be responsible for the estrogenic activity of tibolone .


Molecular Structure Analysis

The molecular formula of 3alpha-Hydroxytibolone is C21H30O2 . Its molar mass is 314.469 g/mol . The IUPAC name is (3R,7R,8R,9S,13S,14S,17R)-17-Ethynyl-7,13-dimethyl-2,3,4,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol .


Chemical Reactions Analysis

Tibolone, 3alpha-hydroxytibolone, and 3beta-hydroxytibolone act as agonists of the estrogen receptors . Tibolone and its metabolite delta 4-tibolone act as agonists of the progesterone and androgen receptors, while 3alpha-hydroxytibolone and 3beta-hydroxytibolone, conversely, act as antagonists of these receptors .

Scientific Research Applications

Metabolic Pathways and Enzymatic Activity

  • 3alpha-Hydroxytibolone, as a metabolite of Tibolone, is involved in complex metabolic pathways. Research demonstrates that human aldo-keto reductase (AKR)1C isoforms efficiently catalyze the reduction of Tibolone to yield 3alpha- and 3beta-hydroxytibolone, playing a crucial role in the metabolic transformation of Tibolone. These findings highlight the importance of AKR1C isoforms in the metabolic fate of Tibolone and its hydroxy metabolites in the human body (Steckelbroeck et al., 2004).

Receptor Interactions and Hormonal Effects

  • The primary metabolites of Tibolone, including 3alpha- and 3beta-hydroxytibolone, exhibit distinct interactions with various hormonal receptors. These interactions are fundamental in understanding the pharmacological and physiological effects of Tibolone and its metabolites. The metabolites display varying affinities for estrogen, progesterone, and androgen receptors, influencing the balance of these hormones in the body (Gooyer et al., 2003).

Enzyme Inhibition and Breast Cancer Research

  • Research indicates that 3alpha-Hydroxytibolone and its derivatives can inhibit the activity of oestrone sulphatase (E1-STS) in breast cancer cells. This property is significant in understanding the therapeutic potential of Tibolone and its metabolites in the context of breast cancer and hormone-related diseases (Purohit et al., 2002).

Pharmacokinetic Studies

  • Studies on the pharmacokinetics of Tibolone and its metabolites, such as 3alpha-Hydroxytibolone, are crucial for understanding the distribution, metabolism, and excretion of these compounds in humans. These studies provide valuable insights into the clinical application of Tibolone and its metabolites, especially in postmenopausal women (Timmer et al., 2002).

Enzyme Substrate Specificity and Functional Plasticity

  • Human 3alpha-hydroxysteroid dehydrogenase isoforms exhibit a wide range of substrate specificity, including the metabolism of 3alpha-Hydroxytibolone. This diversity in enzymatic function suggests their potential roles in modulating levels of active sex hormones, thereby influencing various physiological processes (Penning et al., 2000).

properties

IUPAC Name

(3R,7R,8R,9S,13S,14S,17R)-17-ethynyl-7,13-dimethyl-2,3,4,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O2/c1-4-21(23)10-8-18-19-13(2)11-14-12-15(22)5-6-16(14)17(19)7-9-20(18,21)3/h1,13,15,17-19,22-23H,5-12H2,2-3H3/t13-,15-,17-,18+,19-,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLEUWNOTNJZCBN-CZTKNSHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(CCC(C2)O)C3C1C4CCC(C4(CC3)C)(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=C(CC[C@H](C2)O)[C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001315905
Record name 3alpha-Hydroxytibolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001315905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3alpha-Hydroxytibolone

CAS RN

100239-44-9
Record name 3α-Hydroxytibolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100239-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxytibolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100239449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3alpha-Hydroxytibolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001315905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3.ALPHA.-HYDROXYTIBOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37T303O94A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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